Mass-Resolved Quantification: +14 Da Shift Enables Baseline Chromatographic Separation from Native Di-o-tolyl-phosphate in Urinary Biomonitoring Panels
In UPLC-MS/MS analysis of OPFR urinary metabolites, the native analyte di-o-tolyl-phosphate (DoCP) and the deuterated internal standard DoCP-d14 are differentiated by a mass-to-charge ratio shift of m/z +14 (monoisotopic mass: DoCP 278.07 Da vs. DoCP-d14 292.16 Da, measured as [M-H]⁻ ions at m/z 277 vs. m/z 291). This shift permits independent selected reaction monitoring (SRM) channels, eliminating the signal cross-talk that plagues non-deuterated internal standards or labeled standards with insufficient mass displacement [1]. By contrast, a ¹³C-labeled analog with only +2 to +4 Da displacement frequently exhibits isotopic overlap with the M+2 natural-abundance peak of the unlabeled analyte, producing systematic overestimation of 5–15% in low-concentration urine specimens [2].
| Evidence Dimension | Mass shift between analyte and internal standard (Da) |
|---|---|
| Target Compound Data | +14 Da (DoCP-d14 vs. DoCP) |
| Comparator Or Baseline | +2 to +4 Da for ¹³C₂–¹³C₄-labeled dicresyl phosphates; +10 Da for DPhP-d10 (structurally different from DoCP) |
| Quantified Difference | DoCP-d14 provides >3.5× greater mass displacement than a ¹³C₄-labeled analog and avoids the structural mismatch of DPhP-d10 |
| Conditions | LC-MS/MS in negative electrospray ionization mode; SRM transitions m/z 277→169 (DoCP) and m/z 291→183 (DoCP-d14) [1] |
Why This Matters
The +14 Da mass shift guarantees a mass-spectrometric channel completely free of natural-abundance isotopic interference, which is essential for quantifying sub-ng/mL dicresyl phosphate concentrations in population-scale biomonitoring studies where low-level exposures must be distinguished from instrumental background.
- [1] Kosarac, I.; Kubwabo, C.; Foster, W.G. Quantitative determination of nine urinary metabolites of organophosphate flame retardants using solid phase extraction and UPLC-MS/MS. J. Chromatogr. B 2016, 1014, 24–30. View Source
- [2] Stokvis, E.; Rosing, H.; Beijnen, J.H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun. Mass Spectrom. 2005, 19, 401–407. View Source
